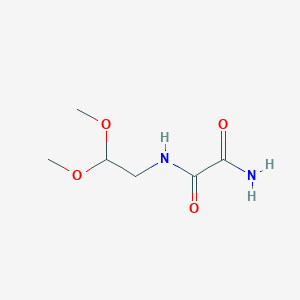

N1-(2,2-dimethoxyethyl)ethanediamide

描述

Contextualization within Ethanediamide and Oxalamide Chemistry

Ethanediamide, systematically named as such and commonly referred to as oxalamide, is the simplest diamide (B1670390) of oxalic acid, with the chemical formula (CONH2)2. nih.gov This white, crystalline solid serves as the parent structure for a vast array of N-substituted derivatives, which are collectively known as oxalamides. nih.govachemblock.com Oxalamides have garnered significant attention in various domains of chemistry. achemblock.com They are recognized for their capacity to form stable, self-complementary hydrogen bonds, a property that makes them valuable in the construction of supramolecular assemblies and coordination polymers. achemblock.com

The ethanediamide core is a versatile scaffold. For instance, N,N'-substituted oxamides have been successfully employed as supporting ligands in copper-catalyzed amination and amidation reactions, including the Ullmann-Goldberg reaction. nih.gov Furthermore, derivatives of oxamic acid (oxalic acid monoamides) and oxalamides have found applications in medicinal chemistry and as precursors for widely used chemicals. achemblock.com The synthesis of oxalamides can be achieved through various methods, including the dehydrogenative coupling of ethylene (B1197577) glycol and amines. achemblock.com

Significance of the 2,2-Dimethoxyethyl Moiety in Organic Synthesis

The 2,2-dimethoxyethyl group is a valuable functional moiety in organic synthesis, primarily serving as a protected form of an aldehyde. This acetal (B89532) group is stable under a variety of reaction conditions, particularly those that are basic or nucleophilic, allowing for chemical transformations to be carried out on other parts of the molecule without affecting the latent aldehyde functionality.

The protecting group can be readily removed under acidic conditions to reveal the reactive aldehyde, which can then participate in a wide range of subsequent reactions, such as condensations, oxidations, reductions, and the formation of carbon-carbon bonds. This strategic use of the 2,2-dimethoxyethyl group as a masked aldehyde is a cornerstone of multi-step organic synthesis, enabling the construction of complex molecular architectures.

Overview of Research Trajectories for N1-(2,2-dimethoxyethyl)ethanediamide

Currently, there is a notable scarcity of published research focusing specifically on this compound. A thorough review of scientific databases does not reveal any dedicated studies on its synthesis, characterization, or application. Its existence is primarily documented in chemical databases and supplier catalogs.

However, based on the known chemistry of its constituent parts, several potential research trajectories can be proposed. The presence of the ethanediamide core suggests possible applications in coordination chemistry, where the amide groups could act as ligands for metal ions. The free N-H group and the carbonyl oxygens could participate in hydrogen bonding, making it a candidate for studies in crystal engineering and supramolecular chemistry.

Furthermore, the 2,2-dimethoxyethyl group could be deprotected to unveil an aldehyde functionality. This would transform the molecule into a reactive intermediate, N1-(2-oxoethyl)ethanediamide, which could then be used in the synthesis of more complex heterocyclic structures or as a building block in medicinal chemistry for the development of novel bioactive compounds. The exploration of these potential avenues remains an open area for future chemical research.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and its parent compound, ethanediamide.

Table 1: Properties of this compound

| Property | Value | Source |

| PubChem CID | 2774688 | nih.gov |

| Molecular Formula | C6H12N2O4 | nih.gov |

| Molecular Weight | 176.17 g/mol | nih.gov |

| IUPAC Name | N-(2,2-dimethoxyethyl)oxalamide | nih.gov |

Table 2: Properties of Ethanediamide (Oxalamide)

| Property | Value | Source |

| PubChem CID | 10113 | nih.gov |

| CAS Number | 471-46-5 | nih.gov |

| Molecular Formula | C2H4N2O2 | nih.gov |

| Molecular Weight | 88.07 g/mol | nih.gov |

| Appearance | White crystalline solid | nih.gov |

| Solubility in Water | Slightly soluble | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

N'-(2,2-dimethoxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-11-4(12-2)3-8-6(10)5(7)9/h4H,3H2,1-2H3,(H2,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDMUCLYVKEAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379174 | |

| Record name | N1-(2,2-dimethoxyethyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68797-27-3 | |

| Record name | N1-(2,2-dimethoxyethyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for N1 2,2 Dimethoxyethyl Ethanediamide

Established Synthetic Routes for N1-(2,2-dimethoxyethyl)ethanediamide

The synthesis of this compound primarily revolves around the formation of an amide bond between an ethanediamide precursor and the 2,2-dimethoxyethyl amine moiety. Established methods largely rely on conventional amidation reactions.

Amide Bond Formation Strategies for Ethanediamides

The formation of the ethanediamide backbone is a critical step in the synthesis of the target molecule. A prevalent and well-documented strategy involves the use of oxalyl chloride as a highly reactive precursor. This diacyl chloride readily reacts with amines to form the corresponding diamides. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbons of oxalyl chloride, leading to the displacement of the chloride leaving groups and the formation of the stable amide linkages.

Another common approach is the aminolysis of oxalates, such as diethyl oxalate (B1200264). nih.gov This method, while often requiring harsher conditions or longer reaction times than the oxalyl chloride route, offers an alternative pathway to the ethanediamide core. The reaction proceeds by the nucleophilic substitution of the ethoxy groups of the oxalate ester by the amine.

Incorporation of 2,2-Dimethoxyethyl Units via Amines and Oxamates

The key building block for introducing the N1-(2,2-dimethoxyethyl) group is 2,2-dimethoxyethylamine, also known as aminoacetaldehyde dimethyl acetal (B89532). This commercially available amine serves as the nucleophile that reacts with an activated ethanediamide precursor.

One of the most direct methods for the synthesis of this compound involves the reaction of 2,2-dimethoxyethylamine with a suitable mono-activated oxalyl derivative, such as ethyl oxalyl chloride. This approach allows for the sequential and controlled formation of the unsymmetrical ethanediamide. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternatively, the reaction can be performed with oxalyl chloride itself, though careful control of stoichiometry is required to favor the formation of the mono-substituted product over the symmetrical N1,N2-bis(2,2-dimethoxyethyl)ethanediamide.

Development of Novel Synthetic Methodologies

Recent advancements in organic synthesis have led to the development of more efficient and sustainable methods for the preparation of ethanediamides, including catalytic approaches that offer milder reaction conditions and improved yields.

Catalytic Approaches in Ethanediamide Synthesis

The development of catalytic methods for the synthesis of unsymmetrical oxalamides represents a significant step forward. Researchers have explored various catalytic systems to facilitate the direct coupling of amines with oxalate precursors, avoiding the need for highly reactive and often hazardous reagents like oxalyl chloride.

One innovative approach involves the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by ruthenium pincer complexes. nih.gov This method generates the oxalamide and hydrogen gas as the only byproduct, presenting a highly atom-economical and sustainable route. nih.gov While this has been demonstrated for various amines, its specific application to 2,2-dimethoxyethylamine for the synthesis of the title compound is a promising area for future investigation.

Other catalytic systems, such as those based on copper, have been developed for the synthesis of unsymmetrical oxalamides from bromodifluoroacetamide and tertiary amines under mild conditions. These methods provide a direct route to complex ethanediamide structures.

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is an achiral molecule, the development of stereoselective methods for the synthesis of related chiral analogues is an area of growing interest, particularly for applications in medicinal chemistry and materials science. The synthesis of chiral ethanediamides can be achieved by employing chiral amines or by utilizing chiral catalysts that can induce enantioselectivity.

For instance, the use of chiral ligands in transition metal-catalyzed reactions, such as those involving rhodium or iridium, has been shown to be effective in a variety of asymmetric transformations. While not specifically reported for the title compound, the principles of asymmetric catalysis could be applied to the synthesis of chiral derivatives by starting with a prochiral substrate or a chiral amine.

Optimization of Reaction Conditions and Yields in Ethanediamide Formation

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are typically investigated include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base used for acid scavenging.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Options | Considerations |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | Solubility of reactants, reaction temperature, ease of removal. |

| Temperature | 0 °C to reflux | Reaction rate vs. side product formation. |

| Base | Triethylamine, Pyridine, Diisopropylethylamine | Basicity, steric hindrance, and solubility. |

| Reactant Ratio | Equimolar or slight excess of amine | To control mono- vs. di-substitution and drive the reaction to completion. |

Systematic studies to fine-tune these parameters can lead to significant improvements in the efficiency of the synthesis. For example, the slow, controlled addition of the amine to the oxalyl derivative at low temperatures can often minimize the formation of undesired byproducts.

Table 2: Hypothetical Reaction Optimization Data for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Base (equivalents) | Yield (%) |

| 1 | Dichloromethane | 0 | Triethylamine (1.1) | 75 |

| 2 | Tetrahydrofuran | 25 | Triethylamine (1.1) | 82 |

| 3 | Acetonitrile | 25 | Pyridine (1.2) | 78 |

| 4 | Tetrahydrofuran | 0 | Diisopropylethylamine (1.1) | 85 |

This table represents a hypothetical optimization study and the data is for illustrative purposes only.

Structural Elucidation and Advanced Spectroscopic Characterization of N1 2,2 Dimethoxyethyl Ethanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the structure of an organic molecule by mapping the carbon and proton frameworks.

¹H NMR Spectroscopic Analysis for Proton Environments

A ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). For N1-(2,2-dimethoxyethyl)ethanediamide, one would expect to observe distinct signals for the amide protons (NH and NH₂), the methoxy (B1213986) protons (OCH₃), the methine proton (CH), and the methylene (B1212753) protons (CH₂). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopic Analysis for Carbon Frameworks

¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. For this compound, one would anticipate signals corresponding to the two carbonyl carbons of the ethanediamide moiety, the acetal (B89532) carbon, the methylene carbon, and the methoxy carbons. The chemical shifts of these signals would provide insight into their bonding and electronic environment.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure.

Infrared (IR) and Raman Spectroscopy Analysis for Functional Group Vibrations

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected vibrational bands would include:

N-H stretching vibrations for the primary and secondary amides.

C=O stretching vibrations for the two carbonyl groups of the ethanediamide.

C-O stretching vibrations for the methoxy and acetal groups.

C-H stretching and bending vibrations for the aliphatic portions of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound. The fragmentation pattern would offer clues about the different structural components of the molecule, as weaker bonds would break preferentially.

Conformational Analysis through Spectroscopic Data

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds. The interplay of steric and electronic effects governs the spatial arrangement of the amide and dimethoxyethyl moieties, leading to various possible conformers. The characterization of these conformational isomers is achieved through a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the conformational analysis of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide critical insights into the molecule's structure and dynamics. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are particularly informative.

In ¹H NMR, the chemical shifts of the methylene protons adjacent to the nitrogen atoms and the methoxy groups are sensitive to the local electronic environment, which is in turn influenced by the molecular conformation. Rotational isomers can lead to distinct sets of signals or averaged signals, depending on the energy barrier to interconversion. The magnitude of the three-bond coupling constants (³J) between vicinal protons can be used to estimate dihedral angles through the Karplus equation, providing quantitative data on the preferred staggered or eclipsed conformations along the carbon-carbon and carbon-nitrogen bonds.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to unambiguously assign the proton and carbon signals. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons that are close in proximity, which is invaluable for determining the predominant conformation. For instance, an NOE between a proton on the ethanediamide backbone and a proton on the dimethoxyethyl group would indicate a folded conformation.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with spectroscopic data to provide a more complete picture of the conformational preferences. Theoretical calculations can predict the geometries and relative energies of different stable conformers, as well as their theoretical NMR and IR spectra. By comparing the calculated spectra with the experimental data, the most likely conformation or distribution of conformations in the sample can be identified. For related diamide (B1670390) structures, DFT calculations have been shown to successfully predict the most stable conformers.

The following tables present hypothetical, yet representative, spectroscopic data for this compound, based on typical values for the functional groups present in the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 7.5 - 8.5 | br s | - |

| -NH- | 7.0 - 8.0 | t | 5 - 6 |

| -CH(OCH₃)₂ | 4.5 - 5.0 | t | 5 - 6 |

| -CH₂-NH- | 3.3 - 3.6 | q | 5 - 6 |

| -OCH₃ | 3.2 - 3.4 | s | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (amide) | 160 - 170 |

| -CH(OCH₃)₂ | 98 - 105 |

| -OCH₃ | 52 - 58 |

| -CH₂-NH- | 40 - 45 |

Table 3: Hypothetical IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| Amide N-H | Stretch | 3200 - 3400 |

| C-H | Stretch | 2850 - 3000 |

| Amide C=O (Amide I) | Stretch | 1630 - 1680 |

| Amide N-H (Amide II) | Bend | 1510 - 1570 |

| C-O (Ether) | Stretch | 1050 - 1150 |

Computational and Theoretical Chemistry Studies on N1 2,2 Dimethoxyethyl Ethanediamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, providing insights into its reactivity, stability, and spectroscopic properties.

Molecular Orbital (MO) theory is a powerful tool for describing the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For N1-(2,2-dimethoxyethyl)ethanediamide, the HOMO is expected to be localized primarily on the nitrogen atoms of the amide groups and the oxygen atoms of the methoxy (B1213986) groups, due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl groups (C=O) of the ethanediamide backbone, which are electron-deficient. Theoretical calculations on similar oxalamide derivatives have shown that such transitions, including π→π* and charge transfer, are characteristic of this class of molecules. researchgate.net

The electronic density distribution, which can be visualized through electrostatic potential maps, would likely show negative potential (red/yellow) around the carbonyl oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the N-H protons, highlighting their acidic character.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: These are hypothetical values based on typical calculations for similar organic molecules)

| Property | Predicted Value (eV) | Description |

| HOMO Energy | ~ -7.0 to -6.0 | Represents the energy of the highest occupied molecular orbital. |

| LUMO Energy | ~ -1.5 to -0.5 | Represents the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 to 6.0 | An indicator of chemical reactivity; a larger gap implies higher stability. |

This interactive table is based on expected values for similar compounds.

This compound possesses significant conformational flexibility around its single bonds. The energetic landscape of its conformers would be complex, with multiple local energy minima. The primary sources of conformational isomerism are the rotation around the C-C bond of the ethanediamide core and the C-C and C-O bonds of the dimethoxyethyl side chain.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. nih.gov

Geometry optimization using DFT would be employed to find the most stable three-dimensional structure of this compound. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. researchgate.netnih.gov For a flexible molecule like this, multiple starting geometries would be necessary to explore the potential energy surface and identify the global minimum.

The optimized geometry would provide precise information on bond lengths, bond angles, and dihedral angles. For example, the planarity of the amide groups and the specific torsion angles of the dimethoxyethyl chain would be determined. This structural information is the foundation for all other computational analyses.

Once the geometry is optimized, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly correlated with experimental infrared (IR) and Raman spectra.

For this compound, key predicted vibrational modes would include:

N-H stretching: Typically in the range of 3200-3400 cm⁻¹.

C-H stretching: From the alkyl and methoxy groups, expected around 2850-3000 cm⁻¹.

Amide I band (C=O stretching): A strong absorption expected around 1650-1680 cm⁻¹. This band is particularly sensitive to hydrogen bonding and conformation. nih.gov

Amide II band (N-H bending and C-N stretching): Expected around 1520-1570 cm⁻¹.

C-O stretching: From the ether linkages, typically found in the 1050-1150 cm⁻¹ region.

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are illustrative values based on known ranges for functional groups)

| Functional Group Motion | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3200-3400 | Medium |

| C=O Stretch (Amide I) | 1650-1680 | Strong |

| N-H Bend (Amide II) | 1520-1570 | Medium-Strong |

| C-O-C Stretch (Ether) | 1050-1150 | Strong |

This interactive table is based on characteristic infrared absorption frequencies.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For this compound, an MD simulation could elucidate several dynamic properties:

Conformational Dynamics: The simulation would show the transitions between different conformers, revealing the flexibility of the molecule and the timescales of these changes.

Solvent Interactions: By simulating the molecule in a solvent like water, one could observe the formation and breaking of hydrogen bonds between the amide and carbonyl groups and the surrounding water molecules. Studies on similar amide-containing molecules have shown that the hydration of carbonyl groups can be extensive and dynamic. nih.gov

Intramolecular Hydrogen Bonding: MD simulations can quantify the stability and lifetime of any intramolecular hydrogen bonds, which are crucial for determining the dominant conformations in solution.

Lack of Specific Research Data Precludes Detailed Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in computational and theoretical chemistry studies focused specifically on the compound this compound. As a result, a detailed analysis of its structure-reactivity relationship modeling, as requested, cannot be provided at this time.

Structure-reactivity relationship modeling, a cornerstone of modern computational chemistry, relies on the availability of experimental and theoretical data for a specific compound and often its analogs. This data, typically including molecular descriptors and biological activities, is used to build quantitative structure-activity relationship (QSAR) models. These models are instrumental in predicting the properties and activities of new, untested compounds. researchgate.netnih.gov

The process of developing such models involves calculating a variety of molecular descriptors using methods like Density Functional Theory (DFT). researchgate.net These descriptors can include electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as steric and topological parameters. nih.gov The goal is to establish a statistically significant correlation between these descriptors and an observed activity, such as inhibitory effect or toxicity. researchgate.net

For a meaningful structure-reactivity analysis of this compound, a series of related compounds with measured biological or chemical reactivity data would be necessary. This would allow for the identification of key structural features that influence its behavior. For example, studies on other classes of compounds have shown that the nature of substituents, molecular charge distribution, and bond strengths can play a vital role in determining the compound's stability and reactivity. researchgate.net

Unfortunately, searches for specific studies on this compound have not yielded the necessary data to perform such an analysis. While research exists on other ethanediamide derivatives and on the application of QSAR to various chemical classes, this information cannot be extrapolated to this compound without introducing inaccuracies. researchgate.netnih.gov

Further empirical research and computational studies are required to generate the foundational data needed to construct a valid structure-reactivity relationship model for this compound. Without such studies, any discussion on this specific topic would be purely speculative.

Mechanistic Investigations of Reactions Involving N1 2,2 Dimethoxyethyl Ethanediamide

Reaction Mechanism Elucidation for Ethanediamide Transformations

Transformations of N1-(2,2-dimethoxyethyl)ethanediamide can be broadly categorized by the reactivity of its primary functional groups. The amide linkages of the ethanediamide moiety are susceptible to hydrolysis under both acidic and basic conditions, while the acetal (B89532) group is specifically labile in the presence of acid.

One of the most fundamental transformations is the hydrolysis of the acetal group. Under acidic conditions, the reaction is initiated by the protonation of one of the methoxy (B1213986) oxygens, converting it into a good leaving group (methanol). chemistrysteps.comyoutube.com The departure of methanol (B129727) is assisted by the lone pair of electrons on the adjacent nitrogen or the other oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. researchgate.net This intermediate is then attacked by water, and subsequent deprotonation yields a hemiaminal ether. Further protonation of the remaining methoxy group and its departure as a second molecule of methanol, followed by attack by water and deprotonation, would ultimately lead to the formation of an N-glyoxyloyl ethanediamide derivative.

Role of the Acetal Functionality in Specific Reaction Pathways

The dimethoxyethyl group primarily serves as a masked aldehyde. This acetal functionality is stable under neutral and basic conditions, allowing for reactions to be carried out on other parts of the molecule, such as the terminal primary amide, without affecting the aldehyde precursor.

In synthetic applications, the acetal can be deprotected under acidic conditions to reveal a reactive aldehyde. This aldehyde can then participate in a variety of subsequent reactions. For instance, intramolecular cyclization could occur if a suitable nucleophile is present on the other side of the ethanediamide chain, leading to the formation of heterocyclic structures. The acetal group, therefore, acts as a crucial protecting group and a precursor to a key reactive intermediate.

Identification and Characterization of Reaction Intermediates and Transition States

The hydrolysis of the acetal functionality is proposed to proceed through a series of intermediates. The key intermediate in the acid-catalyzed hydrolysis is a resonance-stabilized oxocarbenium ion. researchgate.net The transition state leading to this intermediate would involve the protonation of a methoxy group and the simultaneous or subsequent cleavage of the carbon-oxygen bond.

Computational studies on related N-substituted diacetamides suggest that thermal decomposition can occur through a six-membered transition state, involving the abstraction of an α-hydrogen. nih.gov While this applies to gas-phase decomposition, it highlights a potential pathway for transformations under thermal stress. For reactions in solution, such as hydrolysis, the transition states would involve solvent molecules and the acid catalyst. The characterization of these transient species would typically require advanced spectroscopic techniques (like low-temperature NMR) or computational modeling.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature. However, general principles can be applied.

The acid-catalyzed hydrolysis of acetals is generally a thermodynamically favorable process, especially when driven by a large excess of water. chemistrysteps.com The rate-determining step is often considered to be the formation of the oxocarbenium ion intermediate. researchgate.net The stability of this intermediate, and thus the reaction rate, would be influenced by the electronic nature of the substituents on the ethanediamide framework.

Table of Kinetic Parameters for Acetal Hydrolysis (Hypothetical Data)

| Reaction Condition | Rate Constant (k) [s⁻¹] | Activation Energy (Ea) [kJ/mol] |

| 0.1 M HCl, 25°C | Data not available | Data not available |

| 0.01 M H₂SO₄, 50°C | Data not available | Data not available |

Table of Thermodynamic Parameters for Acetal Hydrolysis (Hypothetical Data)

| Parameter | Value |

| Enthalpy of Reaction (ΔH°) | Data not available |

| Entropy of Reaction (ΔS°) | Data not available |

| Gibbs Free Energy of Reaction (ΔG°) | Data not available |

Note: The tables above are presented to illustrate the type of data relevant to this section. Specific experimental or computational values for this compound are not currently published.

Computational studies on similar molecules, like N-substituted diacetamides, have been used to determine thermodynamic parameters and activation energies for their decomposition, providing insights into their relative stabilities and reaction kinetics. nih.govresearchgate.net Similar computational approaches could be applied to this compound to predict its reactivity.

Synthetic Utility and Functional Applications of N1 2,2 Dimethoxyethyl Ethanediamide As a Chemical Precursor

Derivatization Reactions at the Ethanediamide Core

The ethanediamide core of N1-(2,2-dimethoxyethyl)ethanediamide presents several possibilities for derivatization, primarily centered around the reactivity of the primary amide.

Potential Derivatization Reactions:

| Reaction Type | Reagents & Conditions | Expected Product Class |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkyl-N1-(2,2-dimethoxyethyl)ethanediamide |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et3N) | N-Acyl-N1-(2,2-dimethoxyethyl)ethanediamide |

| Dehydration | Dehydrating agent (e.g., POCl3, SOCl2) | Cyanamide derivative |

| Hofmann Rearrangement | Br2, NaOH | Diamine derivative (after rearrangement) |

These transformations would allow for the introduction of a wide range of functional groups and structural motifs, thereby expanding the synthetic utility of the parent compound.

Transformations Involving the 2,2-Dimethoxyethyl Moiety (e.g., hydrolysis to aldehyde)

A key feature of this compound is the 2,2-dimethoxyethyl group, which acts as a masked aldehyde. The acetal (B89532) functionality is stable under neutral and basic conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions.

Deprotection of the Acetal:

| Reaction | Reagents & Conditions | Product |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl, H2SO4), THF | N1-(2-oxoethyl)ethanediamide |

The resulting aldehyde is a versatile functional group that can participate in a variety of subsequent reactions, including:

Reductive amination: To introduce a secondary amine.

Wittig reaction: To form an alkene.

Grignard reaction: To generate a secondary alcohol.

Condensation reactions: With various nucleophiles to form heterocycles. The synthesis of nitrogen- and oxygen-containing heterocycles often utilizes aldehyde precursors. sigmaaldrich.com

Applications in Supramolecular Chemistry and Ligand Design for Catalysis

While no specific applications of this compound in supramolecular chemistry or ligand design have been reported, the structural motifs present in the molecule suggest potential in these areas. The amide functionalities are excellent hydrogen bond donors and acceptors, which are crucial for the formation of self-assembling supramolecular structures. For instance, related oxalamide structures are known to form well-defined hydrogen-bonded networks.

The ability to deprotect the aldehyde and subsequently introduce chelating groups could pave the way for the synthesis of novel ligands for catalysis. The ethanediamide backbone provides a scaffold that can be modified to create a specific coordination environment for a metal center.

Derivatization Strategies and Structure Reactivity Relationships Within the N1 2,2 Dimethoxyethyl Ethanediamide Family

Systematic Modification of Substituents on the Ethanediamide Backbone and their Influence on Reactivity

The secondary amide, in particular, offers a prime location for substitution. Alkylation, acylation, and arylation of this nitrogen atom can be achieved through various synthetic methods. The nature of the substituent introduced will, in turn, influence the reactivity of the entire molecule. For instance, the introduction of an electron-donating group (EDG) would be expected to increase the nucleophilicity of the amide nitrogen, potentially accelerating reactions at this site. Conversely, an electron-withdrawing group (EWG) would decrease its nucleophilicity.

The primary amide also presents opportunities for modification, such as through Hofmann rearrangement or other reactions that target primary amides specifically. The relative reactivity of the two amide groups is a key consideration in any derivatization strategy.

To illustrate the potential influence of substituents on reactivity, the following hypothetical data table outlines the expected relative reaction rates for the N-alkylation of a series of N1-(2,2-dimethoxyethyl)ethanediamide derivatives.

| Substituent (R) on N1 | Substituent Type | Expected Relative Rate of N-Alkylation |

| -H (unsubstituted) | --- | 1.0 |

| -CH3 | Electron-Donating | 1.5 |

| -CH2CH3 | Electron-Donating | 1.8 |

| -C(CH3)3 | Electron-Donating (Sterically Hindered) | 0.8 |

| -COCH3 | Electron-Withdrawing | 0.3 |

| -Ph | Electron-Withdrawing (Resonance) | 0.5 |

| -NO2 | Strongly Electron-Withdrawing | 0.1 |

This table presents hypothetical data to illustrate the expected trends in reactivity based on the electronic properties of the substituents.

Investigation of Electronic and Steric Effects of Functional Groups on Reaction Outcomes

The outcome of reactions involving derivatives of this compound is governed by a delicate interplay of electronic and steric effects. manchester.ac.uk Electronic effects, transmitted through inductive and resonance phenomena, alter the electron density at various points in the molecule, thereby influencing its reactivity towards electrophiles and nucleophiles. nih.gov Steric effects, arising from the spatial arrangement of atoms, can hinder the approach of reactants to a particular site, thereby dictating the regioselectivity and stereoselectivity of a reaction. nih.gov

For example, in the case of nucleophilic attack at one of the carbonyl carbons of the ethanediamide backbone, the presence of a bulky substituent on the adjacent nitrogen atom could sterically hinder the approach of the nucleophile. This would likely direct the reaction to the less hindered carbonyl group. Similarly, the electronic nature of substituents on an aromatic ring attached to the amide nitrogen can have a profound effect. Electron-donating groups would activate the ring towards electrophilic aromatic substitution, while electron-withdrawing groups would deactivate it. nih.gov

The following table provides a hypothetical analysis of how different functional groups might influence reaction outcomes.

| Functional Group at N1 | Electronic Effect | Steric Effect | Predicted Influence on Reaction with a Bulky Nucleophile |

| -CH3 | Weakly Donating | Low | Minor rate increase, minimal steric hindrance |

| -C(CH3)3 | Donating | High | Significant steric hindrance, likely directing attack to the other carbonyl |

| -Ph | Withdrawing (Resonance) | Moderate | Decreased reactivity at the adjacent carbonyl, potential for reactions on the phenyl ring |

| -C6H4-OMe (para) | Donating (Resonance) | Moderate | Increased reactivity at the adjacent carbonyl, activation of the phenyl ring |

| -C6H4-NO2 (para) | Withdrawing (Resonance/Inductive) | Moderate | Decreased reactivity at the adjacent carbonyl, deactivation of the phenyl ring |

This table is a predictive illustration of the combined electronic and steric influences on a hypothetical reaction.

Chemo- and Regioselectivity in Derivatization Reactions

Achieving chemo- and regioselectivity is a critical aspect of synthesizing well-defined derivatives of this compound. nih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. Given the multiple functional groups in the parent molecule (two distinct amides, two carbonyls, and the dimethoxyacetal), selective derivatization requires careful choice of reagents and reaction conditions. nih.gov

For instance, to selectively alkylate the primary amide over the secondary amide, one could potentially employ protecting group strategies. Alternatively, the inherent difference in acidity between the two N-H protons could be exploited under specific basic conditions. The primary amide N-H is generally more acidic and thus more readily deprotonated.

Regioselectivity in reactions involving the carbonyl groups can also be controlled. As mentioned, steric hindrance can direct nucleophilic attack to the less encumbered carbonyl. Furthermore, the electronic environment of each carbonyl can be tuned by the substituents on the adjacent nitrogen atoms.

A hypothetical example of achieving regioselectivity is presented in the table below, which outlines potential outcomes for the reduction of a dicarbonyl system under different conditions.

| Reaction Condition | Reducing Agent | Expected Major Product | Rationale for Selectivity |

| Low Temperature, Bulky Reducing Agent | Lithium tri-tert-butoxyaluminum hydride | Reduction of the less sterically hindered carbonyl | The bulky reducing agent preferentially attacks the more accessible carbonyl group. |

| Chelation Control | Zinc Borohydride | Reduction of the carbonyl adjacent to a chelating group | If a chelating substituent is present, the reagent may coordinate and deliver the hydride to the proximal carbonyl. |

| Directed Reduction | Use of a directing group on one of the amides | Reduction of the carbonyl adjacent to the directing group | The directing group coordinates the reducing agent, leading to intramolecular hydride delivery. |

This table illustrates hypothetical strategies for achieving regioselective reduction based on established chemical principles.

Design Principles for Analogues with Tuned Chemical Reactivity

The design of this compound analogues with specifically tuned chemical reactivity hinges on a rational application of the principles discussed in the preceding sections. By strategically modifying the structure of the parent compound, it is possible to create new molecules with desired properties for various applications.

Key design principles include:

Modulation of Nucleophilicity/Electrophilicity: To enhance nucleophilic character, electron-donating groups can be introduced, particularly on the amide nitrogens. To increase electrophilicity at the carbonyl carbons, electron-withdrawing groups are the logical choice.

Control of Steric Accessibility: The introduction of bulky groups can be used to block certain reaction sites and thereby enhance the selectivity for reaction at other, less hindered positions. This is a powerful tool for controlling regioselectivity. nih.gov

Introduction of Reactive "Handles": Functional groups that are amenable to specific, high-yielding reactions (so-called "click chemistry") can be incorporated into the structure. This allows for the straightforward conjugation of the molecule to other chemical entities.

Fine-tuning of Conformation: The substituents on the ethanediamide backbone can influence the preferred conformation of the molecule, which in turn can affect its reactivity and intermolecular interactions. researchgate.net

The following table provides a summary of design strategies for achieving specific reactivity profiles in hypothetical analogues.

| Desired Reactivity | Design Strategy | Example Modification |

| Increased rate of N-acylation | Enhance nucleophilicity of an amide nitrogen | Introduce a para-methoxyphenyl group on the primary amide. |

| Site-specific reaction with a thiol | Introduce a Michael acceptor | Add an α,β-unsaturated ester to the secondary amide. |

| Enhanced water solubility | Incorporate polar, hydrogen-bonding groups | Replace the dimethoxyethyl group with a diol or a polyether chain. |

| Photo-activated reactivity | Introduce a photolabile protecting group | Place a nitrobenzyl group on one of the amide nitrogens. |

This table outlines hypothetical design strategies for creating analogues with tailored chemical properties.

Future Research Directions and Emerging Paradigms for N1 2,2 Dimethoxyethyl Ethanediamide Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of N-substituted ethanediamides, including N1-(2,2-dimethoxyethyl)ethanediamide, traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of greener and more efficient technologies such as flow chemistry and mechanochemistry.

Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing. nih.govarxiv.org This technique provides superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. nih.govcrimsonpublishers.com For the synthesis of ethanediamides, flow reactors can facilitate the efficient coupling of oxalic acid derivatives with amines like 2,2-dimethoxyethan-1-amine. researchgate.netnih.gov The use of immobilized reagents or catalysts within the flow system can further streamline purification processes. southampton.ac.uk

Mechanochemistry , which utilizes mechanical force to induce chemical reactions, presents a solvent-free or low-solvent alternative for amide bond formation. mdpi.com Ball milling, for instance, has been successfully employed for the synthesis of various amides and could be adapted for the production of this compound. mdpi.com This approach is not only environmentally friendly but can also lead to different product selectivities compared to solution-phase reactions.

The development of sustainable catalytic systems is another critical research avenue. While many amide bond formations rely on stoichiometric coupling agents, the use of catalytic methods, including those based on boronic acids or enzymatic processes, is gaining traction for its efficiency and reduced environmental impact. mdpi.com

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved yield and purity, easy scalability, precise control over reaction conditions. nih.govcrimsonpublishers.com | Development of dedicated flow reactors, optimization of residence times and temperatures, integration of in-line purification. researchgate.netsouthampton.ac.uk |

| Mechanochemistry | Reduced or no solvent usage, potential for novel reactivity, energy efficiency. mdpi.com | Screening of milling conditions (frequency, ball size), use of catalytic additives, scalability from lab to industrial production. mdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Identification of suitable enzymes (e.g., lipases), optimization of reaction media, enzyme immobilization for reuse. |

| Sustainable Catalysis | Atom economy, reduced waste, avoidance of toxic reagents. mdpi.com | Design of novel, reusable catalysts (e.g., boron-based or metal catalysts), exploration of catalytic cycles. mdpi.com |

Advanced Spectroscopic Characterization Techniques for Complex Derivates

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for predicting their properties and reactivity. While standard one-dimensional NMR is a foundational tool, advanced spectroscopic techniques, particularly two-dimensional (2D) NMR, are indispensable for the detailed characterization of more complex derivatives.

The flexible nature of the N-(2,2-dimethoxyethyl) side chain and potential for restricted rotation around the amide bonds can lead to complex NMR spectra. Two-dimensional NMR spectroscopy techniques are powerful for resolving these complexities.

COSY (Correlation Spectroscopy) can establish proton-proton connectivities, helping to trace the carbon backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded carbon and proton atoms, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of a molecule, such as the side chain to the ethanediamide core.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, offering insights into the preferred conformations of the molecule in solution.

Future research will likely involve the use of these advanced NMR methods to study the solution-state structures of novel derivatives of this compound. Furthermore, the application of ultrafast 2D NMR could enable the real-time monitoring of reactions involving this compound, providing valuable kinetic and mechanistic data.

| Technique | Information Gained for this compound Derivatives |

| COSY | 1H-1H correlations, confirming the connectivity of protons within the ethyl and methoxy (B1213986) groups. |

| HSQC/HMQC | 1H-13C one-bond correlations, assigning specific proton signals to their attached carbons. |

| HMBC | 1H-13C long-range correlations, confirming the attachment of the dimethoxyethyl group to the ethanediamide nitrogen. |

| NOESY | Through-space proton-proton interactions, elucidating the 3D structure and conformational preferences. |

Integration of Machine Learning and Computational Methods for Predictive Synthesis

The synergy between computational chemistry and machine learning is revolutionizing how chemical research is conducted. researchgate.net For this compound, these tools offer the potential to predict its properties, optimize its synthesis, and guide the discovery of new derivatives with desired functionalities.

Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and optimal conditions. crimsonpublishers.com For the synthesis of this compound and its analogues, ML models could accelerate the optimization of reaction parameters such as catalyst, solvent, and temperature, thereby reducing the need for extensive experimental screening. This data-driven approach can significantly shorten the development timeline for new synthetic routes. arxiv.org

Computational chemistry , using methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of molecules. For this compound, computational studies can be employed to:

Analyze conformational preferences: Determine the most stable three-dimensional structures of the molecule, which influences its physical and chemical properties. nih.gov

Predict spectroscopic properties: Calculate NMR and IR spectra to aid in the interpretation of experimental data.

Elucidate reaction mechanisms: Model the pathways of potential reactions, identifying transition states and intermediates to understand how the molecule might be transformed.

The integration of ML and computational chemistry creates a powerful predictive workflow. researchgate.netsouthampton.ac.uk For example, high-throughput computational screening of virtual derivatives of this compound could identify candidates with interesting electronic properties, which could then be prioritized for synthesis.

| Approach | Application to this compound Chemistry |

| Machine Learning | Prediction of reaction yields, optimization of synthetic conditions, discovery of novel catalysts. crimsonpublishers.com |

| Computational Chemistry (DFT) | Conformational analysis, prediction of spectroscopic data, elucidation of reaction mechanisms. nih.gov |

| Integrated ML and Computation | High-throughput virtual screening of derivatives, predictive modeling of reactivity, rational design of new synthetic targets. researchgate.netsouthampton.ac.uk |

Expansion of Synthetic Utility into Unexplored Chemical Transformations

While the ethanediamide core is relatively stable, the functional groups present in this compound offer avenues for further chemical transformations, expanding its synthetic utility.

The acetal (B89532) group is a key reactive site. Under acidic conditions, it can be hydrolyzed to reveal an aldehyde functionality. This in-situ generated aldehyde can then participate in a variety of subsequent reactions, making this compound a stable precursor to a reactive aldehyde-containing intermediate. Potential unexplored transformations stemming from this reactivity include:

Intramolecular cyclization reactions: Depending on the nature of the second substituent on the ethanediamide, the aldehyde could participate in intramolecular cyclizations to form novel heterocyclic structures.

Multicomponent reactions: The aldehyde can be a component in reactions like the Mannich or Biginelli reactions, allowing for the rapid assembly of complex molecular scaffolds.

The amide N-H bonds also present opportunities for further functionalization. While one nitrogen is already substituted, the other primary amide offers a site for reactions such as:

N-Arylation or N-alkylation: To introduce further diversity and modulate the compound's properties.

Hofmann rearrangement: To convert the primary amide into an amine, leading to unsymmetrically substituted ethylenediamine (B42938) derivatives.

Furthermore, the vicinal dicarbonyl unit of the ethanediamide could be a substrate for novel reductive couplings or reactions with specialized organometallic reagents, potentially leading to the formation of unique heterocyclic systems or functionalized diamines. The exploration of such transformations will be crucial in unlocking the full synthetic potential of this compound and its derivatives.

| Reactive Site | Potential Transformation | Resulting Structures |

| Dimethoxyethyl group | Acid-catalyzed hydrolysis to aldehyde | Aldehyde-functionalized ethanediamides |

| Primary amide N-H | N-Arylation/Alkylation, Hofmann Rearrangement | Fully substituted ethanediamides, unsymmetrical diamines |

| Ethanediamide core | Reductive coupling, reaction with organometallics | Functionalized diamines, novel heterocycles |

常见问题

Basic: What are the recommended synthetic routes for N1-(2,2-dimethoxyethyl)ethanediamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

this compound is typically synthesized via condensation reactions between ethylenediamine derivatives and dimethoxyethyl-containing precursors. A common approach involves reacting 2,2-dimethoxyethylamine with oxalyl chloride or activated oxalate esters under anhydrous conditions. Solvent selection (e.g., chloroform or ethanol) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation . Purification often employs recrystallization from ethanol/chloroform mixtures, as demonstrated in co-crystallization studies of structurally analogous ethanediamides . Yield optimization may require iterative adjustments to stoichiometry (1:1–1:2 molar ratios) and reaction time (12–24 hours).

Key Parameters for Optimization:

| Parameter | Range/Recommendation | Impact on Yield |

|---|---|---|

| Solvent | Ethanol, chloroform, or mixed | Precipitates impurities |

| Temperature | 0–25°C | Reduces decomposition |

| Molar Ratio | 1:1.2 (amine:oxalate) | Minimizes excess reagent |

| Reaction Time | 12–24 hours | Ensures completion |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Characterization requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify the dimethoxyethyl group (δ 3.3–3.5 ppm for OCH₃) and amide protons (δ 6.5–8.0 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex spectra .

- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and OCH₃ vibrations (~2830 cm⁻¹) .

- Mass Spectrometry (ESI-MS or MALDI-TOF) : Validates molecular weight (e.g., [M+H]⁺ for C₆H₁₃N₂O₃⁺: theoretical 161.09).

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks, as shown in studies of co-crystals with benzoic acid derivatives .

Example Crystallographic Data (Analogous Compound):

| Bond/Interaction | Length (Å) | Angle (°) | Reference |

|---|---|---|---|

| S···O (carbonyl) | 2.65–2.66 | - | |

| Dihedral Angle | 76.35 | Between aromatic rings |

Advanced: How can researchers resolve contradictions in reported crystallographic data for ethanediamide derivatives?

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond lengths, dihedral angles) often arise from differences in solvent polarity, temperature, or intermolecular interactions. To address this:

Replicate Conditions : Reproduce experiments using identical solvents (e.g., ethanol/chloroform) and temperatures (e.g., 25°C vs. 4°C growth) .

DFT Calculations : Compare experimental data with density functional theory (DFT)-optimized structures to identify outliers caused by crystal packing effects .

Synthon Analysis : Map hydrogen-bonding patterns (e.g., amide {···OCNH}₂ motifs) to assess how supramolecular interactions influence conformation .

Case Study:

A co-crystal of N,N′-bis(3-pyridylmethyl)ethanediamide showed a U-shaped conformation with dihedral angles of 72.24° between pyridyl rings. Discrepancies in similar compounds may stem from variations in π-π stacking or solvent-mediated H-bonding .

Advanced: What strategies are used to study the biological interactions of this compound with protein targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on interactions between the dimethoxyethyl group and hydrophobic protein pockets .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) using immobilized protein targets.

Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence upon ligand binding to assess affinity.

Cellular Assays : Test cytotoxicity (e.g., MTT assay) and target modulation (e.g., Western blot for downstream proteins) in relevant cell lines .

Example Design for Binding Studies:

| Assay Type | Key Parameters | Outcome Metric |

|---|---|---|

| SPR | Flow rate: 30 µL/min | KD = 10⁻⁶–10⁻⁹ M |

| Molecular Docking | Grid size: 60 ų | Binding energy (kcal/mol) |

| MTT Assay | Incubation: 48–72 hours | IC₅₀ (µM) |

Advanced: How can researchers design experiments to analyze conflicting reports on the biological activity of ethanediamides?

Methodological Answer:

Contradictory bioactivity data (e.g., varying IC₅₀ values) may result from differences in assay conditions or cell lines. Mitigation strategies include:

Standardized Protocols : Adopt uniform conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) across studies.

Orthogonal Assays : Validate results using complementary methods (e.g., SPR + ITC for binding affinity).

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., dimethoxyethyl vs. pyridyl groups) to isolate activity contributors .

SAR Example:

| Substituent | Bioactivity (IC₅₀, µM) | Notes |

|---|---|---|

| Dimethoxyethyl | 12.3 ± 1.5 | Enhanced solubility |

| Pyridylmethyl | 8.7 ± 0.9 | Improved H-bonding |

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

The compound is hygroscopic and sensitive to light. Recommended storage:

- Temperature : –20°C in airtight, amber vials .

- Solvent for Stock Solutions : DMSO (dry, <0.1% H₂O) at –80°C for long-term stability.

- Stability Monitoring : Conduct HPLC every 6 months to detect degradation (e.g., hydrolysis of dimethoxyethyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。